molecular formula C14H20O9S B3257842 Methyl(methyl 1-thio-2,3,4-tri-O-acetyl-beta-D-glucopyranosid)-uronate CAS No. 29587-10-8

Methyl(methyl 1-thio-2,3,4-tri-O-acetyl-beta-D-glucopyranosid)-uronate

Cat. No. B3257842
CAS RN: 29587-10-8
M. Wt: 364.37 g/mol
InChI Key: HHAWIPPOHLEARU-GCQYFTOKSA-N
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Description

Methyl(methyl 1-thio-2,3,4-tri-O-acetyl-beta-D-glucopyranosid)-uronate, also known as Methyl 1-thio-beta-D-glucopyranoside, is a chemical compound that has been extensively studied for its potential scientific research applications. This compound is a derivative of glucose and is synthesized through a multi-step process that involves the acetylation and thioacetylation of glucose.

Mechanism Of Action

The mechanism of action of Methyl(methyl 1-thio-2,3,4-tri-O-acetyl-beta-D-glucopyranosid)-uronate(methyl 1-thio-2,3,4-tri-O-acetyl-beta-D-glucopyranosid)-uronate is not fully understood, but it is believed to be involved in the formation of glycosidic bonds between carbohydrates and other molecules. This compound has been shown to be a potent inhibitor of glycosidases, which are enzymes that break down glycosidic bonds.

Biochemical And Physiological Effects

Methyl(methyl 1-thio-2,3,4-tri-O-acetyl-beta-D-glucopyranosid)-uronate(methyl 1-thio-2,3,4-tri-O-acetyl-beta-D-glucopyranosid)-uronate has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of certain cancer cells, and it has also been shown to have anti-inflammatory properties. In addition, this compound has been shown to have immunomodulatory effects, and it has been used in the treatment of autoimmune diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of Methyl(methyl 1-thio-2,3,4-tri-O-acetyl-beta-D-glucopyranosid)-uronate(methyl 1-thio-2,3,4-tri-O-acetyl-beta-D-glucopyranosid)-uronate is its versatility in the synthesis of complex carbohydrates and glycosides. This compound is also relatively easy to synthesize, and it is readily available from commercial sources. However, one of the limitations of this compound is its toxicity, and it must be handled with care in the laboratory.

Future Directions

There are several future directions for the study of Methyl(methyl 1-thio-2,3,4-tri-O-acetyl-beta-D-glucopyranosid)-uronate(methyl 1-thio-2,3,4-tri-O-acetyl-beta-D-glucopyranosid)-uronate. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the study of the mechanism of action of this compound, and how it can be used to develop new treatments for cancer, autoimmune diseases, and other conditions. Finally, the study of the toxicity and safety of this compound is also an important future direction for research.

Scientific Research Applications

Methyl(methyl 1-thio-2,3,4-tri-O-acetyl-beta-D-glucopyranosid)-uronate(methyl 1-thio-2,3,4-tri-O-acetyl-beta-D-glucopyranosid)-uronate has been extensively studied for its potential scientific research applications. One of the main applications of this compound is in the field of carbohydrate chemistry. This compound is used as a building block for the synthesis of more complex carbohydrates and glycosides. It has also been used in the synthesis of glycolipids and glycoproteins.

properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O9S/c1-6(15)20-9-10(21-7(2)16)12(22-8(3)17)14(24-5)23-11(9)13(18)19-4/h9-12,14H,1-5H3/t9-,10-,11-,12+,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAWIPPOHLEARU-GCQYFTOKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)SC)C(=O)OC)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)SC)C(=O)OC)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl(methyl 1-thio-2,3,4-tri-O-acetyl-beta-D-glucopyranosid)-uronate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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